molecular formula C20H13NO6 B10892594 Phenyl 2-{[(4-nitrophenyl)carbonyl]oxy}benzoate

Phenyl 2-{[(4-nitrophenyl)carbonyl]oxy}benzoate

Cat. No.: B10892594
M. Wt: 363.3 g/mol
InChI Key: FALOGTINOLFQHS-UHFFFAOYSA-N
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Description

Phenyl 2-[(4-nitrobenzoyl)oxy]benzoate is an organic compound with the molecular formula C20H13NO6 It is a phenyl ester derivative of benzoic acid, where the ester linkage is formed with 4-nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 2-[(4-nitrobenzoyl)oxy]benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Salicylic acid+4-nitrobenzoyl chloridePhenyl 2-[(4-nitrobenzoyl)oxy]benzoate+HCl\text{Salicylic acid} + \text{4-nitrobenzoyl chloride} \rightarrow \text{Phenyl 2-[(4-nitrobenzoyl)oxy]benzoate} + \text{HCl} Salicylic acid+4-nitrobenzoyl chloride→Phenyl 2-[(4-nitrobenzoyl)oxy]benzoate+HCl

Industrial Production Methods

In an industrial setting, the production of phenyl 2-[(4-nitrobenzoyl)oxy]benzoate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-[(4-nitrobenzoyl)oxy]benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxybenzoic acid and 4-nitrobenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration (HNO3/H2SO4), sulfonation (SO3/H2SO4), halogenation (Br2/FeBr3).

Major Products

    Hydrolysis: 2-hydroxybenzoic acid and 4-nitrobenzoic acid.

    Reduction: Phenyl 2-[(4-aminobenzoyl)oxy]benzoate.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Phenyl 2-[(4-nitrobenzoyl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of phenyl 2-[(4-nitrobenzoyl)oxy]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester linkage allows the compound to act as a prodrug, releasing active metabolites upon hydrolysis. The molecular pathways involved include oxidative stress response and modulation of enzyme activity.

Comparison with Similar Compounds

Phenyl 2-[(4-nitrobenzoyl)oxy]benzoate can be compared with other similar compounds, such as:

    Phenyl 2-[(4-aminobenzoyl)oxy]benzoate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.

    Phenyl 2-[(4-methylbenzoyl)oxy]benzoate: Contains a methyl group, which affects its hydrophobicity and interaction with biological membranes.

    Phenyl 2-[(4-chlorobenzoyl)oxy]benzoate:

These comparisons highlight the unique properties of phenyl 2-[(4-nitrobenzoyl)oxy]benzoate, such as its nitro group, which imparts distinct chemical reactivity and potential biological effects.

Properties

Molecular Formula

C20H13NO6

Molecular Weight

363.3 g/mol

IUPAC Name

phenyl 2-(4-nitrobenzoyl)oxybenzoate

InChI

InChI=1S/C20H13NO6/c22-19(14-10-12-15(13-11-14)21(24)25)27-18-9-5-4-8-17(18)20(23)26-16-6-2-1-3-7-16/h1-13H

InChI Key

FALOGTINOLFQHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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